molecular formula C13H24N2O4 B1644499 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate CAS No. 1177351-19-7

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate

Cat. No.: B1644499
CAS No.: 1177351-19-7
M. Wt: 272.34 g/mol
InChI Key: KYMFOARIUXKSFA-UHFFFAOYSA-N
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Description

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate is a chemical compound with the molecular formula C11H22N2·C2H2O4. It is a derivative of pyrrolidine and is often used as a building block in various chemical syntheses. The compound is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate typically involves the reaction of cyclohexylamine with pyrrolidine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction conditions are carefully monitored to maintain optimal temperature and pressure. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Halogens in the presence of a base such as sodium hydroxide at elevated temperatures.

Major Products Formed

    Oxidation: Formation of cyclohexylpyrrolidine derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated pyrrolidine derivatives.

Scientific Research Applications

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate can be compared with other similar compounds, such as:

    1-(1-Phenylpyrrolidin-3-YL)methanamine oxalate: Similar structure but with a phenyl group instead of a cyclohexyl group.

    1-(1-Methylpyrrolidin-3-YL)methanamine oxalate: Similar structure but with a methyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its cyclohexyl group, which imparts specific chemical and physical properties that differentiate it from other pyrrolidine derivatives.

Properties

IUPAC Name

(1-cyclohexylpyrrolidin-3-yl)methanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.C2H2O4/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;3-1(4)2(5)6/h10-11H,1-9,12H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMFOARIUXKSFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCC(C2)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(1-Cyclohexylpyrrolidin-3-YL)methanamine oxalate

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